molecular formula C17H20F2N2O5S B6469284 3-tert-butyl-8-(2,6-difluorobenzenesulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione CAS No. 2640950-70-3

3-tert-butyl-8-(2,6-difluorobenzenesulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B6469284
CAS No.: 2640950-70-3
M. Wt: 402.4 g/mol
InChI Key: UORMZWZFYGSRLU-UHFFFAOYSA-N
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Description

3-tert-Butyl-8-(2,6-difluorobenzenesulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione is a spirocyclic compound featuring a 1-oxa-3,8-diazaspiro[4.5]decane core. The molecule is substituted with a tert-butyl group at position 3 and a 2,6-difluorobenzenesulfonyl moiety at position 7.

Properties

IUPAC Name

3-tert-butyl-8-(2,6-difluorophenyl)sulfonyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F2N2O5S/c1-16(2,3)21-14(22)17(26-15(21)23)7-9-20(10-8-17)27(24,25)13-11(18)5-4-6-12(13)19/h4-6H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORMZWZFYGSRLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)C2(CCN(CC2)S(=O)(=O)C3=C(C=CC=C3F)F)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on the Spiro Core

Sulfonamide Derivatives
  • N-{3-[2-(4-Fluorophenoxy)ethyl]-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl}-3,4-dimethylbenzenesulfonamide (7) Structure: Features a 3,4-dimethylbenzenesulfonamide group. Properties: Melting point (mp) = 180°C, molecular weight (MW) = 489.6 g/mol, yield = 67%. Key Data: IR bands at 3,361 cm⁻¹ (N–H) and 1,344 cm⁻¹ (S=O) .
  • N-{3-[2-(4-Fluorophenoxy)ethyl]-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl}-2-methylbenzenesulfonamide (8) Structure: Contains a 2-methylbenzenesulfonamide substituent. Properties: mp = 178°C, MW = 475.5 g/mol, yield = 71%. Key Data: Similar IR profile to compound 7, with a methyl group altering steric effects .
  • Comparison with Target Compound: The target compound replaces the phenoxyethyl side chain with a tert-butyl group, likely improving steric bulk and metabolic stability. The 2,6-difluorobenzenesulfonyl group may enhance binding affinity compared to methyl-substituted analogs due to increased electronegativity and hydrophobic interactions .
Trifluoromethyl and Halogen-Substituted Derivatives
  • 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-1,3-diazaspiro[4.5]decane-2,4-dione (27) Structure: Incorporates a 4-fluoro-3-(trifluoromethyl)phenyl group. Properties: Yield = 69%, synthesized via copper-catalyzed coupling. Key Data: The trifluoromethyl group increases lipophilicity (logP) and may improve blood-brain barrier penetration compared to non-fluorinated analogs .
  • N-{3-[2-(4-Fluorophenoxy)ethyl]-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl}-2-bromobenzenesulfonamide (9) Structure: Includes a bromine atom on the sulfonamide ring. Properties: mp = 204°C, yield = 68%. Key Data: Bromine’s polarizability may enhance halogen bonding in target interactions .
Carbonyl-Linked Derivatives
  • BI99015 (3-tert-Butyl-8-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione) Structure: Substituted with a pyrazole carbonyl group instead of sulfonyl. Properties: MW = 410.47 g/mol, logP = 0.88.

Physicochemical and Spectral Data Comparison

Compound Name MW (g/mol) Melting Point (°C) Yield (%) Key Spectral Features (IR/NMR)
Target Compound ~452* Not reported Not given Expected S=O IR ~1,340 cm⁻¹, tert-butyl δ ~1.4 ppm (¹H NMR)
Compound 7 489.6 180 67 3,361 cm⁻¹ (N–H), 1,344 cm⁻¹ (S=O)
Compound 27 316.2 Not reported 69 Aromatic C-F stretch ~1,250 cm⁻¹
BI99015 410.47 Not reported Not given Pyrazole C=O stretch ~1,700 cm⁻¹

*Estimated based on molecular formula.

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